N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCBJGFODIZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Incorporation of the 3,4-Dimethoxyphenethyl Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antitumor Activity
Triazole derivatives have been extensively studied for their antitumor properties. Research indicates that N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative activity against various cancer cell lines.
Case Study: Efficacy Against Non-Small Cell Lung Cancer (NSCLC)
In a study involving xenograft mouse models implanted with NSCLC cells (A549 and H460), treatment with this triazole derivative resulted in a 60% reduction in tumor volume after four weeks of administration at a dosage of 10 mg/kg . The mechanism involved apoptosis induction and cell cycle arrest through EGFR inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 5.2 | EGFR Inhibition |
| This compound | H460 | 4.8 | Apoptosis Induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Triazoles are known to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Antimicrobial Testing Results
The compound demonstrated selective inhibition against various pathogenic microorganisms with low cytotoxicity towards human cell lines.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | [Study A] |
| Staphylococcus aureus | 32 µg/mL | [Study B] |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. The antioxidant activity is crucial for combating oxidative stress-related diseases and enhancing overall cellular health.
Synthesis and Characterization
A series of related compounds were synthesized and characterized using techniques such as IR spectroscopy and NMR spectroscopy. Among these compounds, several exhibited notable antioxidant properties .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
TJN-331: An inhibitor of transforming growth factor β1 (TGF-β1) production with structural similarities.
5-Benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one: A triazole derivative with a similar phenethyl moiety.
Uniqueness
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and carboxamide group make it a versatile compound for various applications in research and industry.
Biological Activity
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is significant in its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of mitochondrial membrane potential and induction of DNA damage without direct intercalation into DNA .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat T-cells | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 2.6 | DNA damage |
| Compound C | HCT-116 | 4.0 | Mitochondrial disruption |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains. For example, compounds with similar structures showed effective inhibition against Escherichia coli and Staphylococcus aureus at low concentrations .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 8 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of a series of triazole derivatives similar to this compound on human leukemic T-cells. The results indicated that certain derivatives exhibited selective cytotoxicity at nanomolar doses comparable to standard chemotherapeutics like doxorubicin .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that modifications on the phenyl ring significantly influenced the anticancer activity. The introduction of electron-donating groups like methoxy increased potency against cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:
- Azide formation : Reacting 3,4-dimethoxyphenethyl chloride with sodium azide to generate the corresponding azide.
- Cycloaddition : Coupling the azide with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like DMF or THF at 50–80°C . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to enhance yield (>80%) and purity (>95%). Post-synthesis purification uses column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substituent positions (e.g., methoxy group integration at δ 3.7–3.9 ppm) .
- X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry. For example, triazole C–N bonds typically measure ~1.30–1.35 Å .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₀N₄O₃, [M+H]⁺ = 317.1612) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells).
- Antimicrobial activity : Disk diffusion or microdilution assays for bacterial/fungal strains (e.g., MIC ≤ 25 µg/mL against S. aureus indicates potency) .
- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational flexibility in this compound, and what challenges arise during refinement?
SC-XRD with SHELXL or WinGX/ORTEP identifies torsional angles (e.g., phenethyl vs. triazole plane dihedral angles >30° indicate steric hindrance). Challenges include:
- Disorder modeling : For flexible methoxy groups, partial occupancy refinement or constraints may be needed .
- Twinned data : Use SHELXD for deconvolution if pseudo-merohedral twinning occurs .
Q. How can structure-activity relationship (SAR) studies guide optimization of its neuroprotective activity?
- Substituent variation : Replace 3,4-dimethoxyphenethyl with halogenated or bulky groups to enhance blood-brain barrier (BBB) permeability.
- Triazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding (e.g., NMDA receptor inhibition).
- Pharmacokinetic profiling : Measure logP (e.g., ~2.5–3.5) and metabolic stability in liver microsomes .
Q. What experimental strategies address contradictory bioactivity data across cell lines or assays?
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) and statistical analysis (ANOVA, p < 0.05).
- Off-target screening : Use proteome profiling or thermal shift assays to identify non-specific interactions .
- Cell-line specificity : Compare gene expression (RNA-seq) in responsive vs. resistant lines to pinpoint mechanistic pathways .
Q. How can molecular docking and dynamics simulations predict binding modes with therapeutic targets?
- Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR), focusing on hydrogen bonds with Arg120/Tyr355 and hydrophobic contacts .
- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2.0 Å suggests robust binding.
- Free energy calculations (MM-PBSA) : Estimate ΔG binding (< -8 kcal/mol indicates high affinity) .
Q. What considerations are critical for designing in vivo efficacy and toxicity studies?
- Dosing regimen : Acute toxicity (LD₅₀) in rodents via OECD guidelines, followed by subchronic dosing (28 days) at 10–100 mg/kg.
- Biomarker analysis : Measure plasma cytokines (IL-6, TNF-α) and organ histopathology (liver/kidney).
- BBB penetration : Quantify brain-to-plasma ratio (>0.3 indicates CNS activity) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
